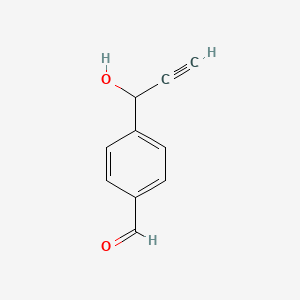
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.16 g/mol It is an aromatic aldehyde with a hydroxyl group and a propynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde typically involves the reaction of propargyl alcohol with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed reaction, where propargyl alcohol is deprotonated to form an alkoxide ion, which then reacts with benzaldehyde to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-Oxoprop-2-yn-1-yl)benzaldehyde.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(1-Hydroxyprop-2-yn-1-yl)benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: 4-(1-Oxoprop-2-yn-1-yl)benzaldehyde.
Reduction: 4-(1-Hydroxyprop-2-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or induction of cell death in cancer cells .
Comparison with Similar Compounds
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the hydroxyl and propynyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the propynyl group, resulting in different reactivity and applications.
4-(1-Hydroxyprop-2-yn-1-yl)benzoic acid: Contains a carboxyl group instead of an aldehyde group, leading to different chemical properties and uses.
Properties
CAS No. |
277752-98-4 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(1-hydroxyprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-7,10,12H |
InChI Key |
NMMBVNXSEIEVPD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


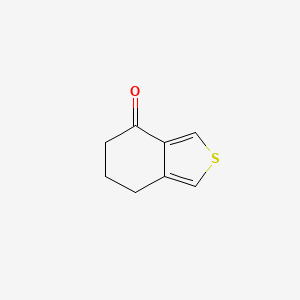
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
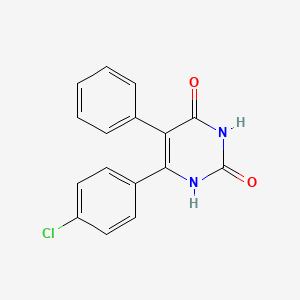



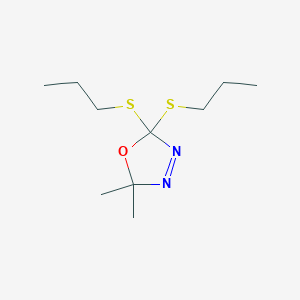
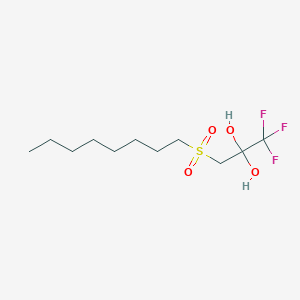
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
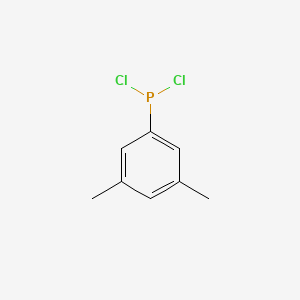
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

